molecular formula C17H18FNO3S B6375397 2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261948-97-3

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%

Cat. No. B6375397
CAS RN: 1261948-97-3
M. Wt: 335.4 g/mol
InChI Key: KBFZNWINLBWFED-UHFFFAOYSA-N
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Description

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a fluorinated phenol derivative with a piperidin-1-ylsulfonyl group attached to its phenyl ring. This compound is a potential inhibitor of enzymes involved in the biosynthesis of polyunsaturated fatty acids, and has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has been studied for its potential use in scientific research. It has been used as an inhibitor of enzymes involved in the biosynthesis of polyunsaturated fatty acids, and has been studied for its potential use in the treatment of various diseases. It has also been studied for its potential use in the synthesis of other compounds, as well as for its potential use as a catalyst in organic reactions.

Mechanism of Action

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has been studied for its potential use as an inhibitor of enzymes involved in the biosynthesis of polyunsaturated fatty acids. It is believed to act as an inhibitor by binding to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. This inhibition of enzyme activity can lead to reduced levels of polyunsaturated fatty acids in the body, which can have a beneficial effect on various diseases.
Biochemical and Physiological Effects
2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme involved in the biosynthesis of polyunsaturated fatty acids, leading to reduced levels of these fatty acids in the body. This can have a beneficial effect on various diseases, such as cardiovascular disease and diabetes. In addition, this compound has been studied for its potential use as an antioxidant, and has been shown to reduce the oxidative stress caused by free radicals.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has many advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain compound, and can be synthesized with a high yield. It is also a relatively stable compound, and can be stored for extended periods of time without significant degradation. The main limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

The potential applications of 2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) are numerous, and there is much room for further research. Potential future directions include further investigation into the effects of this compound on various diseases, as well as the development of new methods for synthesizing and using this compound. In addition, further research into the mechanism of action of this compound, as well as its potential use as an antioxidant, could lead to new and improved applications.

Synthesis Methods

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) can be synthesized through a number of methods. The most common method is a three-step reaction involving the reaction of 4-chloro-2-fluorophenol with piperidine-1-sulfonyl chloride, followed by the reaction with sodium hydroxide and then the reaction with acetic anhydride. This method produces a 95% yield of the desired product.

properties

IUPAC Name

2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c18-16-12-14(6-9-17(16)20)13-4-7-15(8-5-13)23(21,22)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFZNWINLBWFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684594
Record name 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

CAS RN

1261948-97-3
Record name 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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